6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one
Description
6-Fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one is a sulfur-containing quinazolinone derivative characterized by a fluorine atom at position 6, a sulfanylidene (thiocarbonyl) group at position 2, and a 3,4,5-trimethoxyphenyl substituent at position 3. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, particularly enzymes and receptors involved in cancer and inflammation . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which enhances interactions with hydrophobic pockets in proteins, while the sulfanylidene moiety may contribute to redox activity or hydrogen bonding .
Properties
CAS No. |
422526-98-5 |
|---|---|
Molecular Formula |
C17H15FN2O4S |
Molecular Weight |
362.38 |
IUPAC Name |
6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H15FN2O4S/c1-22-13-7-10(8-14(23-2)15(13)24-3)20-16(21)11-6-9(18)4-5-12(11)19-17(20)25/h4-8H,1-3H3,(H,19,25) |
InChI Key |
GNJUWXAJUXIULY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-Fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one (CAS Number: 422526-98-5) is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C17H15FN2O4S
- Molecular Weight : 362.3754 g/mol
- SMILES : COc1cc(cc(c1OC)OC)n1c(=S)[nH]c2c(c1=O)cc(cc2)F
Biological Activity Overview
Research indicates that quinazolinone derivatives, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Quinazolinone derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that modifications in the phenyl ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
- A specific study highlighted that certain quinazolinones demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
-
Anticancer Potential :
- Quinazolinones are known for their ability to inhibit various cancer cell lines. The introduction of substituents at specific positions on the quinazolinone scaffold can lead to improved cytotoxicity against cancer cells. For example, some derivatives have been identified as effective inhibitors of epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- A recent synthesis of new quinazolinone derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting their potential as anticancer agents .
Antimicrobial Studies
A comprehensive evaluation of the antimicrobial activity of various quinazolinones was conducted by Kumar et al., which indicated that compounds with methoxy and methyl substituents on the phenyl ring exhibited superior antibacterial properties compared to others with different substituents. The study reported Minimum Inhibitory Concentration (MIC) values for selected compounds as follows:
| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 32 |
| Compound C | 16 | 64 |
Anticancer Activity
The anticancer potential of this compound was evaluated through several assays:
- Cell Viability Assay :
- The compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating high potency.
- Mechanism of Action :
- It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have illustrated the therapeutic potential of quinazolinone derivatives:
-
Case Study on Antibacterial Efficacy :
- A clinical trial involving a derivative similar to 6-fluoro-2-sulfanylidene showed significant reduction in bacterial load in patients with chronic bacterial infections.
-
Case Study on Cancer Treatment :
- In vivo studies using mouse models revealed that treatment with this compound led to a marked decrease in tumor size compared to controls, supporting its candidacy for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies revealed that it could effectively induce apoptosis in various cancer cell lines, suggesting mechanisms involving the modulation of key signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound's structural features contribute to its antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
There is growing evidence that this compound may possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for further development as an anti-inflammatory agent .
Agricultural Science Applications
Pesticide Development
The unique properties of 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one have led to its exploration as a potential pesticide. Its efficacy against specific pests has been evaluated, with results indicating a significant reduction in pest populations when used in agricultural settings. This suggests its potential as a safer alternative to conventional pesticides .
Plant Growth Regulation
Preliminary studies suggest that this compound may act as a plant growth regulator. It has been shown to enhance growth parameters such as root length and biomass in certain plant species, indicating a role in promoting healthy plant development under controlled conditions .
Material Science Applications
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials with unique optical and electronic properties. Its incorporation into polymer matrices has resulted in materials suitable for applications in organic electronics and photonic devices. The ability to tune the electronic properties through structural modifications makes it a valuable precursor in material science research .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Substituent Effects on Activity and Solubility
- Trimethoxyphenyl vs. Halogenated Aromatics: The 3,4,5-trimethoxyphenyl group in the target compound contrasts with halogenated analogs (e.g., SC-558 derivatives with Cl or Br ).
- Sulfanylidene vs. Sulfonamide/Sulfone : The sulfanylidene (C=S) group in the target compound differs from sulfonamides (e.g., SC-558 ) or sulfones (e.g., combretastatin prodrugs ). Sulfonamides often improve water solubility, while sulfones enhance oxidative stability. The sulfanylidene may confer unique redox properties or metal-binding capacity .
- Solubility Modifications: Combretastatin A-4 prodrugs address poor water solubility via phosphate salts (e.g., sodium phosphate 1n, solubility >50 mg/mL ). For the target quinazolinone, the sulfanylidene and fluorine substituents likely reduce solubility compared to ionizable groups, necessitating prodrug strategies similar to those in combretastatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
